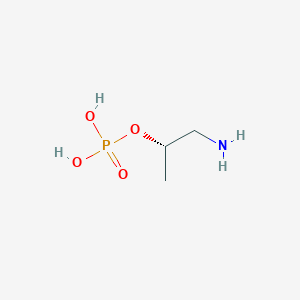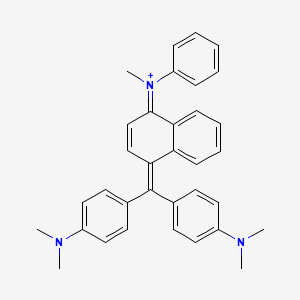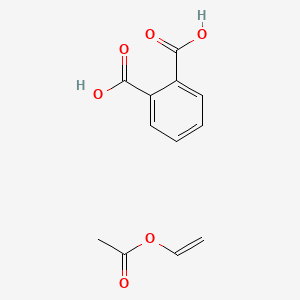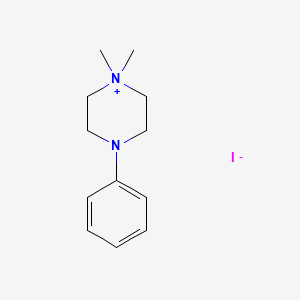
(S)-1-Aminopropan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-aminopropan-2-yl phosphate is a 1-aminopropan-2-yl phosphate. It is an enantiomer of a (R)-1-aminopropan-2-yl phosphate.
Aplicaciones Científicas De Investigación
Applications in Immunomodulation and Heart Rate Effects
- Immunomodulatory Activity : Research by (Hamada et al., 2010) explored the use of compounds including (S)-1-Aminopropan-2-yl phosphate derivatives for their immunomodulatory activity, specifically targeting the sphingosine 1-phosphate receptor-1 (S1P(1)).
- Heart Rate Impact : The same study highlighted the challenge in reducing heart rate effects while maintaining immunomodulatory properties, indicating a complex interaction between S1P(1) agonism and heart rate modulation.
Microbial Metabolism
- Role in Pseudomonas Metabolism : A study by (Jones & Turner, 1973) detailed how a Pseudomonas species metabolizes stereoisomers of 1-aminopropan-2-ol, implicating (S)-1-Aminopropan-2-yl phosphate as an intermediate in this process. This work contributes to understanding microbial pathways involving amino alcohols.
Inhibitory Effects on Polyamine Biosynthesis
- Inhibition of Enzymes in Polyamine Biosynthesis : Research by (Khomutov et al., 1985) demonstrated the inhibitory effects of a compound closely related to (S)-1-Aminopropan-2-yl phosphate on key enzymes in polyamine biosynthesis. This highlights potential therapeutic applications in regulating polyamine levels.
Adhesive Polymer Monomers
- Use in Adhesive Polymers : A study by (Moszner et al., 2006) synthesized derivatives of (S)-1-Aminopropan-2-yl phosphate for use in adhesive polymers, demonstrating the versatility of this compound in material science.
Molecular Structure and Aggregation Behavior
- Structural Analysis and Aggregation : Research by (Dar et al., 2015) analyzed the crystal structures and solid-state aggregation behavior of 2,6-diisopropyl phenyl phosphates, which are structurally related to (S)-1-Aminopropan-2-yl phosphate, providing insights into the physicochemical properties of such compounds.
NMR Characterization in pH Behavior Studies
- pH Behavior Study Using NMR : A study by (Myller et al., 2013) employed NMR to characterize the pH behavior of a 2-aminoethyl dihydrogen phosphate zwitterion, which is closely related to (S)-1-Aminopropan-2-yl phosphate. This research is significant for understanding the zwitterionic properties of such compounds.
Phosphate Sensing and Signal Discrimination
- Sensing and Discrimination of Phosphates : In the field of chemical sensing, (Ambrosi et al., 2009) explored the use of Zn(II)-dinuclear systems, related to (S)-1-Aminopropan-2-yl phosphate, as receptors to selectively discriminate and signal different phosphate compounds in water.
Propiedades
Fórmula molecular |
C3H10NO4P |
|---|---|
Peso molecular |
155.09 g/mol |
Nombre IUPAC |
[(2S)-1-aminopropan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m0/s1 |
Clave InChI |
YBOLZUJJGUZUDC-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](CN)OP(=O)(O)O |
SMILES |
CC(CN)OP(=O)(O)O |
SMILES canónico |
CC(CN)OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)


